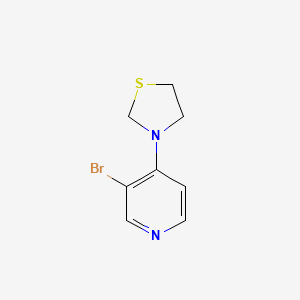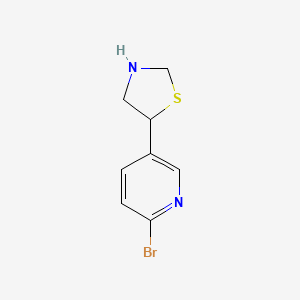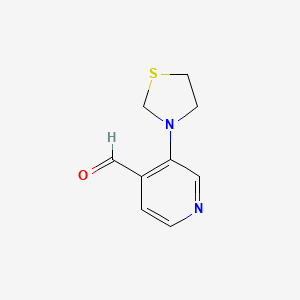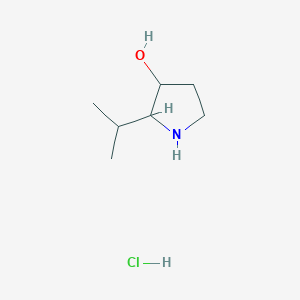![molecular formula C10H17NO2S B1407947 Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1223573-53-2](/img/structure/B1407947.png)
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate
Übersicht
Beschreibung
“Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate” is a chemical compound . It is part of the azaspiro[3.3]heptane family . These compounds are versatile and carry multiple exit vectors . They are expected to have significance in drug discovery and design .
Synthesis Analysis
The synthesis of “this compound” involves expedient synthetic routes . These routes enable the straightforward access to these novel modules . The preparation of these compounds is disclosed in various scientific publications .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17NO2S . Its average mass is 215.313 Da and its monoisotopic mass is 215.097992 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Efficient Synthesis Routes : Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate has been synthesized through scalable routes, providing an entry point to novel compounds that access chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
- Enantioselective Synthesis : The compound has been used in the catalytic, enantioselective preparation of 4-methyleneproline scaffolds, important in medicinal chemistry (López et al., 2020).
- Amino Acid Derivation : Synthesis of related amino acids, useful in chemistry, biochemistry, and drug design, has been demonstrated (Radchenko, Grygorenko, & Komarov, 2010).
- Scalable Synthesis for Enantiomerically Pure Derivatives : An innovative approach has been developed for the scalable synthesis of enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (Maton et al., 2010).
Synthetic Transformations and Reactions
- Regioselective Cycloaddition : The compound has been used in regioselective 1,3-dipolar cycloaddition reactions, leading to the synthesis of methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
- Reductive Cleavage and Transformations : This includes treatment with zinc in acetic acid, leading to the formation of 1,3-amino alcohols and subsequent cyclization to bi- or tricyclic lactams or lactones (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Drug Discovery and Biological Applications
- Antiviral Properties : Certain derivatives have shown inhibitory activity against human coronavirus, pointing to their relevance in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
- Anticancer Activity : New derivatives have been synthesized and shown moderate to high inhibition activities against various cancer cell lines, highlighting their potential in anticancer research (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Wirkmechanismus
Target of Action
It is known that similar compounds are used in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , which suggests that this compound may also target similar receptors or enzymes.
Biochemical Pathways
Given its potential role in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may be involved in modulating inflammatory responses and immune cell migration.
Result of Action
Based on its potential use in the synthesis of pharmaceuticals such as cns penetrant cxcr2 antagonists , it may have effects on inflammatory responses and immune cell migration.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate plays a significant role in biochemical reactions, particularly as a building block in the synthesis of more complex molecules . It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for certain enzymes, altering their activity and, consequently, the biochemical pathways they regulate . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions.
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcription of specific genes . These changes can have wide-ranging effects on cellular function, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules . It can bind to enzymes, either inhibiting or activating them, depending on the context. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the concentration of specific metabolites, influencing overall cellular metabolism. The compound’s role in these pathways can vary, depending on the cellular context and the presence of other interacting molecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. These distribution patterns are crucial for understanding the compound’s overall impact on cellular processes.
Eigenschaften
IUPAC Name |
tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-9(2,3)13-8(12)11-6-10(7-11)4-5-14-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCMFZVMTSLHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



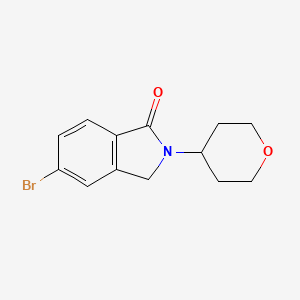
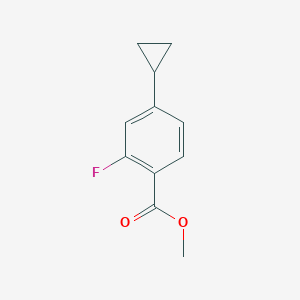
![tert-butyl N-[3-oxo-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1407868.png)


![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)

